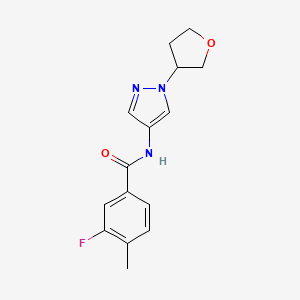

3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10-2-3-11(6-14(10)16)15(20)18-12-7-17-19(8-12)13-4-5-21-9-13/h2-3,6-8,13H,4-5,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYZUEIMBYYJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via nucleophilic substitution or other suitable reactions.

Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrofuran moiety.

Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Solubility : The tetrahydrofuran group in the target compound likely improves water solubility compared to ’s trifluoromethylbenzyl-sulfonamide, which is highly lipophilic .

- Metabolic Stability: Fluorination at the benzamide 3-position (target compound) reduces susceptibility to cytochrome P450 oxidation relative to non-fluorinated analogs like Flutolanil .

Research Findings and Implications

- Structural Insights : Crystallographic data (via SHELX programs, ) for related compounds confirm precise stereochemistry, critical for the target compound’s activity .

- Activity Gaps : Unlike ’s thiadiazoles, the target compound’s lack of a sulfur-rich heterocycle may limit antimicrobial potency but enhance selectivity for eukaryotic targets .

- Therapeutic Potential: The combination of fluorine and tetrahydrofuran motifs aligns with trends in kinase inhibitor design (e.g., ), suggesting oncology or anti-inflammatory applications .

Biological Activity

3-Fluoro-4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, a tetrahydrofuran moiety, and a fluorinated benzamide structure, contributing to its diverse biological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : The pyrazole derivatives have shown significant antibacterial effects against various strains, including Xanthomonas species, with effective concentrations (EC50) ranging from 5.44 to 40.71 μg/mL .

- Anti-inflammatory Effects : Pyrazole derivatives have been implicated in inhibiting pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

- Anticancer Properties : Some studies suggest that pyrazole-based compounds can inhibit the proliferation of cancer cells such as HepG2 and HeLa, demonstrating selective toxicity towards malignant cells while sparing normal fibroblasts .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various pyrazole derivatives, including the target compound. It was found that compounds exhibited moderate to good antibacterial activity against Xoo, Xac, and Psa, with some derivatives showing better efficacy than commercial bactericides .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory potential of aminopyrazoles, revealing that certain derivatives could significantly reduce TNF-alpha release in vitro, indicating their potential as anti-inflammatory agents .

- Anticancer Activity : In vitro assays demonstrated that specific pyrazole derivatives could inhibit cancer cell growth effectively. For instance, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.